molecular formula C13H20ClN3O2S B2574285 4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 825607-66-7

4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B2574285
CAS RN: 825607-66-7
M. Wt: 317.83
InChI Key: OLNMVIIFAGROOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The molecule also contains a sulfonamide group, which is a functional group that is often found in antibiotics .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Attached to this ring would be a sulfonamide group and a 3-chloro-2-methylphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the sulfonamide group, and the 3-chloro-2-methylphenyl group. Each of these groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could increase its solubility in water, while the sulfonamide group could allow it to act as a weak acid .

Scientific Research Applications

Sulfonamide Inhibitors and Their Therapeutic Potential

Sulfonamides, including compounds such as "4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide," are significant due to their applications in treating bacterial infections and their roles in various therapeutic areas. A recent review outlines the importance of sulfonamide compounds as inhibitors targeting numerous proteins and enzymes crucial for various diseases. These inhibitors have found applications in treating conditions like cancer, glaucoma, inflammation, and Alzheimer’s disease, showcasing the broad therapeutic potential of sulfonamides (Gulcin & Taslimi, 2018).

Sulfonamides: From Antibacterial to Antitumor Agents

Sulfonamides have a long history of medicinal use, initially as antibacterial agents. Over the years, their application has expanded to include antitumor properties. This shift highlights the versatile chemical framework of sulfonamides that allows for structural modifications, leading to compounds with a wide range of biological activities. The development of sulfonamide-based drugs continues to be an area of active research, aiming to produce new therapies for various diseases with improved efficacy and safety profiles (Azevedo-Barbosa et al., 2020).

Environmental Impact and Analytical Methods

Research into sulfonamides also includes their environmental impact and the development of analytical methods for their detection. Studies focus on the presence of sulfonamides in the environment due to agricultural use and their potential effects on microbial populations. These investigations are crucial for understanding the ecological implications of widespread sulfonamide use and for developing strategies to mitigate any adverse effects (Baran et al., 2011). Additionally, advancements in capillary electrophoresis techniques for sulfonamide analysis highlight the ongoing efforts to improve the detection and quantification of these compounds in various matrices, further emphasizing their significance in both clinical and environmental contexts (Hoff & Kist, 2009).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized through medicinal chemistry approaches .

properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2S/c1-11-12(14)5-4-6-13(11)16-7-9-17(10-8-16)20(18,19)15(2)3/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNMVIIFAGROOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

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